physicochemical properties of manganese(II) isooctanoate
physicochemical properties of manganese(II) isooctanoate
An In-Depth Technical Guide to the Physicochemical Properties of Manganese(II) Isooctanoate
Abstract
Manganese(II) isooctanoate is an organometallic compound of significant industrial importance, primarily utilized as a siccative or drying agent in paints, coatings, and inks.[1][2][3][4] This technical guide provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the compound's chemical identity, physical and spectroscopic characteristics, stability, and catalytic reactivity. Furthermore, it outlines detailed, field-proven protocols for its generalized synthesis and analytical characterization, emphasizing the causality behind experimental choices. Safety, handling, and toxicological aspects are also addressed to ensure its responsible application in a laboratory and industrial context.
Chemical Identity and Core Properties
Manganese(II) isooctanoate is the manganese salt of isooctanoic acid, a branched-chain carboxylic acid. The manganese atom exists in the +2 oxidation state, which is a common and stable state for this element.[5][6] The coordination of two isooctanoate ligands to the manganese(II) center results in a compound that is highly soluble in nonpolar organic solvents, a critical property for its application in oil-based formulations.[1][3][4]
| Property | Value | Source(s) |
| Chemical Name | Isooctanoic acid, manganese(2+) salt (2:1) | [7][8][9] |
| Synonyms | Manganese isooctanoate, Manganous 6-methylheptanoate, Manganese 2-Ethylhexanoate | [1][7] |
| CAS Number | 37449-19-7 | [7] |
| Molecular Formula | C₁₆H₃₀MnO₄ | [1][2][7][10] |
| Molecular Weight | 341.35 g/mol | [4][7][8] |
| InChI | InChI=1/2C8H16O2.Mn/c21-7(2)5-3-4-6-8(9)10;/h27H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | [7] |
Physical and Spectroscopic Properties
The physical state and solubility of manganese(II) isooctanoate are dictated by the long, branched alkyl chains of the isooctanoate ligands, which impart a nonpolar, liquid character to the compound.
| Property | Value / Description | Source(s) |
| Appearance | Reddish-brown or brown, clear liquid | [1][2][4] |
| Solubility | Fully soluble in various organic solvents and hydrocarbons; insoluble in water. | [1][3][4][11] |
| Flash Point | ≥30 °C | [1] |
| Stability | Stable under recommended storage conditions; store in a dry, ventilated area away from ignition sources. | [1] |
Spectroscopically, the compound is characterized by the electronic transitions of the Mn(II) ion and the vibrational modes of the carboxylate ligand. While Mn(II) aquo ions are typically pale pink due to spin-forbidden d-d transitions, the commercial product's brown color is likely due to trace impurities or slight oxidation.[5]
Chemical Properties, Stability, and Reactivity
The primary function of manganese(II) isooctanoate is to act as a catalyst for oxidative polymerization.[4] This reactivity is centered on the ability of the manganese ion to cycle between its +2 and +3 oxidation states, facilitating the formation of free radicals.
Mechanism of Action as a Siccative: In the context of coatings, the catalyst initiates the autoxidation of unsaturated oils (alkyd resins). The process involves the uptake of atmospheric oxygen to form hydroperoxides, which then decompose into free radicals. These radicals propagate, leading to the cross-linking of polymer chains and the transformation of the liquid paint into a solid, durable film.[2]
Caption: Catalytic cycle of Manganese(II) Isooctanoate in oxidative drying.
Synthesis and Characterization Protocols
Generalized Synthesis Protocol
Principle: This protocol describes a metathesis (double displacement) reaction between a water-soluble manganese salt (manganese(II) chloride) and the sodium salt of isooctanoic acid. The desired product, being insoluble in water, will precipitate or form a separate organic layer that can be easily isolated. This method ensures a high yield and purity by leveraging solubility differences.
Reagents & Equipment:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Isooctanoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Toluene or other nonpolar organic solvent
-
Separatory funnel, magnetic stirrer, heating mantle, rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare Sodium Isooctanoate: In a flask, dissolve a stoichiometric amount of sodium hydroxide in deionized water. While stirring, slowly add an equimolar amount of isooctanoic acid. The exothermic reaction forms a clear solution of sodium isooctanoate.
-
Prepare Manganese Solution: In a separate beaker, dissolve manganese(II) chloride tetrahydrate in deionized water to create an aqueous solution.
-
Reaction: Slowly add the aqueous manganese(II) chloride solution to the stirring sodium isooctanoate solution at room temperature. A precipitate or a distinct organic phase of manganese(II) isooctanoate will form immediately.
-
Extraction & Isolation: Transfer the reaction mixture to a separatory funnel. Add toluene to dissolve the product and extract it from the aqueous phase. The lower aqueous layer, containing sodium chloride byproduct, is drained and discarded.
-
Washing: Wash the organic layer with deionized water two to three times to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The final product is a viscous, brown liquid.
Self-Validation: The successful formation of a water-insoluble, toluene-soluble phase upon mixing the aqueous reactants validates the synthesis of the organometallic salt. The final mass and appearance should be consistent with the expected product.
Analytical Characterization Workflow
A multi-technique approach is required to confirm the identity, purity, and properties of the synthesized product.
Caption: Workflow for the analytical characterization of Manganese(II) Isooctanoate.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: To confirm the formation of the manganese carboxylate salt by observing the characteristic vibrational frequencies of the C=O bond and the disappearance of the carboxylic acid O-H bond.
-
Methodology: A small drop of the liquid sample is placed directly onto the crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer. Alternatively, a thin film can be cast on a KBr or NaCl salt plate. A background spectrum is collected first, followed by the sample spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation:
-
Absence of Broad O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H group (typically ~3000 cm⁻¹) should be absent.
-
Carboxylate Anion Stretches: The sharp C=O stretch of the free acid (around 1700-1710 cm⁻¹) will be replaced by two distinct asymmetric (νₐₛ, ~1550-1610 cm⁻¹) and symmetric (νₛ, ~1400-1420 cm⁻¹) stretching bands of the carboxylate anion coordinated to the manganese ion. The separation between these two peaks (Δν) provides insight into the coordination mode of the carboxylate ligand.
-
Protocol 2: Thermal Gravimetric Analysis (TGA)
-
Principle: To determine the thermal stability and decomposition profile of the compound.
-
Methodology: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to ~800 °C. The instrument records the mass of the sample as a function of temperature.
-
Interpretation: The resulting TGA curve will show a stable region at lower temperatures, followed by one or more mass loss steps corresponding to the decomposition of the organic ligands. The final residual mass at high temperatures should correspond to a stable manganese oxide (e.g., MnO, Mn₃O₄), which can be used to confirm the initial purity and stoichiometry of the compound.[12]
Applications in Industry and Research
The predominant application of manganese(II) isooctanoate is as a primary siccative in the coatings industry.[4] It is highly effective at promoting both surface and through-drying of paint films, which helps to prevent wrinkling.[4] Its strong catalytic activity makes it a vital component in formulations for oil-based paints, varnishes, and printing inks.[1][2][3]
Beyond coatings, its catalytic properties are leveraged in other areas:
-
Polymerization: It can act as a catalyst in the production of polymers such as polyethylene and polypropylene, helping to control molecular weight and structure.[3]
-
Fuel & Lubricant Additives: It is used as an additive to enhance combustion efficiency.[3]
-
Fungicide: The compound has also been noted for its use as a fungicide.[1]
Safety, Handling, and Toxicology
Manganese(II) isooctanoate must be handled with appropriate care, as both the manganese cation and the isooctanoate ligand present potential hazards.
GHS Hazard Information:
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8] |
| Skin Irritation | R38 | Irritating to skin | [13] |
Toxicological Profile: The primary toxicological concern with manganese compounds is neurotoxicity resulting from chronic inhalation exposure, a condition known as "manganism," which can cause symptoms resembling Parkinson's disease.[14] While acute oral toxicity is moderate, repeated or prolonged exposure should be avoided.[8][14]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16] If there is a risk of aerosol formation, use a respirator with an appropriate filter.
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[17]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from heat, sparks, and open flames.[1][17]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[15] If ingested, seek immediate medical attention.[15]
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